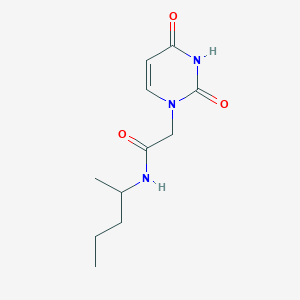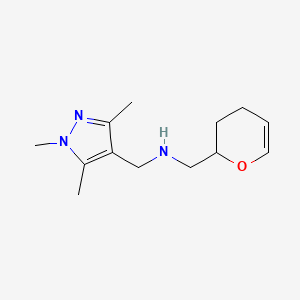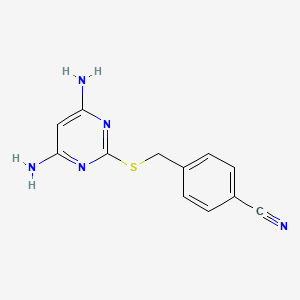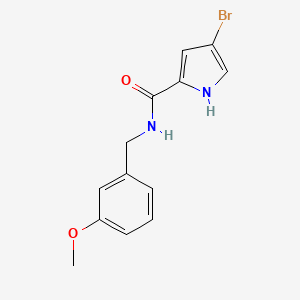
4-((tert-Butyldiphenylsilyl)oxy)-7-fluoro-2-naphthaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((tert-Butyldiphenylsilyl)oxy)-7-fluoro-2-naphthaldehyde is a complex organic compound that features a naphthalene core substituted with a fluoro group and a tert-butyldiphenylsilyl-protected hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butyldiphenylsilyl)oxy)-7-fluoro-2-naphthaldehyde typically involves multiple steps. One common method starts with the naphthalene core, which is first functionalized with a fluoro group. The hydroxyl group is then introduced and subsequently protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine . The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-((tert-Butyldiphenylsilyl)oxy)-7-fluoro-2-naphthaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4-((tert-Butyldiphenylsilyl)oxy)-7-fluoro-2-naphthoic acid.
Reduction: 4-((tert-Butyldiphenylsilyl)oxy)-7-fluoro-2-naphthylmethanol.
Substitution: Various substituted naphthaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-((tert-Butyldiphenylsilyl)oxy)-7-fluoro-2-naphthaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in fluorescence studies.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-((tert-Butyldiphenylsilyl)oxy)-7-fluoro-2-naphthaldehyde exerts its effects is largely dependent on its chemical structure. The tert-butyldiphenylsilyl group serves as a protecting group, preventing unwanted reactions at the hydroxyl site. The fluoro group can participate in various interactions, including hydrogen bonding and van der Waals forces, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 4-((tert-Butyldiphenylsilyl)oxy)cyclohexan-1-one
- 4-((tert-Butyldimethylsilyl)oxy)-1-butanol
- 4-((tert-Butyldimethylsilyl)oxy)benzaldehyde
Uniqueness
Compared to similar compounds, 4-((tert-Butyldiphenylsilyl)oxy)-7-fluoro-2-naphthaldehyde is unique due to the presence of both a fluoro group and a naphthalene core. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for specialized applications in synthesis and research.
Propiedades
Fórmula molecular |
C27H25FO2Si |
|---|---|
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
4-[tert-butyl(diphenyl)silyl]oxy-7-fluoronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C27H25FO2Si/c1-27(2,3)31(23-10-6-4-7-11-23,24-12-8-5-9-13-24)30-26-17-20(19-29)16-21-18-22(28)14-15-25(21)26/h4-19H,1-3H3 |
Clave InChI |
FGMVLSAIWGCECE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC(=CC4=C3C=CC(=C4)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine](/img/structure/B14907319.png)












